molecular formula C27H22ClFN4O3 B2895614 N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189707-74-1

N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No. B2895614
M. Wt: 504.95
InChI Key: JIIHNKLWKBWDAF-UHFFFAOYSA-N
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Description

The compound is also known as 4,6-Quinazolinediamine, N4-(3-chloro-4-fluorophenyl)-7-methoxy . It is a chemical compound with potential applications in various fields.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to "N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide" have been synthesized and evaluated for their antimicrobial properties. A study by Debnath and Ganguly (2015) synthesized a series of acetamide derivatives, characterized by spectral data, and evaluated them for antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds showed promising activities, indicating the potential for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Antiallergic Agents

Research by Menciu et al. (1999) introduced new N-(pyridin-4-yl)-(indol-3-yl)alkylamides as antiallergic compounds. The study explored the synthesis of these compounds and their efficacy in antiallergic potency through modification of indole substituents and the length of the alkanoic chain. One compound, in particular, was found to be significantly more potent than the reference drug in an ovalbumin-induced histamine release assay, demonstrating the potential for novel antiallergic therapies (Menciu et al., 1999).

Anti-inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of "N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide" and assessed them for anti-inflammatory activity. Among the synthesized compounds, some showed significant anti-inflammatory activity, highlighting the potential for developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Analgesic Agents

A study by Fouchard et al. (2001) synthesized and evaluated (indol-3-yl)alkylamides for analgesic activity. Compounds with N-(pyridin-4-yl)acetamides structure showed promising analgesic properties, comparable to reference drugs, suggesting their potential as potent analgesic agents (Fouchard et al., 2001).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClFN4O3/c1-16-3-10-23-20(11-16)25-26(33(23)14-24(34)31-18-6-9-22(29)21(28)12-18)27(35)32(15-30-25)13-17-4-7-19(36-2)8-5-17/h3-12,15H,13-14H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIHNKLWKBWDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

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